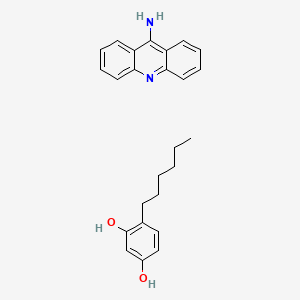

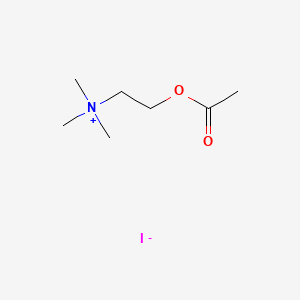

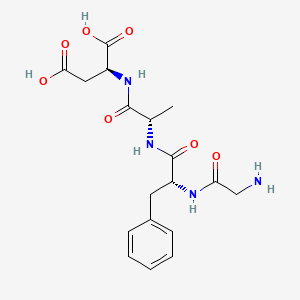

![molecular formula C31H36N4O5 B1664416 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide CAS No. 159883-95-1](/img/structure/B1664416.png)

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide

Overview

Description

The compound “2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide” is a chemical compound used for pharmaceutical testing . It belongs to the class of organic compounds known as n-phenylureas .

Molecular Structure Analysis

The molecular formula of the compound is C31H36N4O5 . The structure is characterized by a phenyl group linked to one nitrogen atom of a urea group .Physical And Chemical Properties Analysis

The compound has a melting point of 100-102 °C, a predicted boiling point of 766.6±60.0 °C, and a predicted density of 1.25±0.1 g/cm3 . It’s soluble in DMSO and dimethyl formamide .Scientific Research Applications

Gastroenterology

AG-041R acts as a cholecystokinin-B/gastrin receptor antagonist , which plays a crucial role in regulating gastric acid secretion and mucosal growth. This receptor is abundantly expressed in the mammalian stomach, making AG-041R significant in studies related to gastric functions and disorders .

Orthopedics

In orthopedic research, AG-041R has been shown to stimulate the repair of osteochondral defects. It promotes matrix synthesis of chondrocytes, which are the cells responsible for cartilage formation. This application is particularly relevant in the treatment of joint diseases and injuries .

Cartilage Regeneration

AG-041R has been identified as a potentially effective agent for the repair of articular cartilage defects. Studies have focused on its effects on chondrocyte proliferation, matrix formation, and gene expression, which are essential for cartilage regeneration .

Gastric Acid Secretion Regulation

Due to its antagonistic action on the gastrin/CCK-B receptor, AG-041R is studied for its potential to regulate gastric acid secretion. This has implications for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Mucosal Growth Modulation

Research has also explored AG-041R’s role in modulating mucosal growth. This is significant for understanding and treating various gastrointestinal diseases where mucosal integrity and function are compromised .

Pharmacological Studies

AG-041R serves as a tool compound in pharmacological studies to understand the mechanisms of gastrin/CCK-B receptor-mediated actions in various physiological and pathological processes .

APExBIO - AG-041R Europe PMC - AG-041R, a cholecystokinin-B/gastrin receptor antagonist APExBIO - AG-041R , gastrin/cholecystokinin-2 (CCKB) receptor X-MOL - AG-041R, a gastrin/CCK-B antagonist

properties

IUPAC Name |

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPMNSDISYEBU-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430968 | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |

CAS RN |

159883-95-1, 199800-49-2 | |

| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: AG-041R acts as a potent antagonist of the cholecystokinin-B/gastrin receptor (CCK-B/gastrin receptor). [, ]

ANone: While initially designed as a CCK-B/gastrin receptor antagonist, AG-041R has demonstrated unexpected effects on chondrocytes. Research suggests it stimulates cartilage matrix synthesis without promoting terminal differentiation of articular chondrocytes. [] This effect is believed to be mediated in part by endogenous bone morphogenetic proteins (BMPs) and extracellular signal-regulated kinase (ERK). []

ANone: In rat models, AG-041R administration has been linked to increased proteoglycan synthesis, upregulation of type II collagen and aggrecan gene expression, and suppression of markers associated with chondrocyte terminal differentiation (like alkaline phosphatase activity and type X collagen expression). []

ANone: The molecular formula of AG-041R is C31H36N4O6, and its molecular weight is 560.64 g/mol.

ANone: While specific spectroscopic data isn't detailed within the provided research, studies often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of synthesized AG-041R. [, ]

ANone: Based on the provided research, AG-041R primarily functions as a receptor antagonist and doesn't appear to possess catalytic properties relevant to its biological activity.

ANone: While specific SAR studies are not included in the provided research, the synthesis of AG-041R analogs has been explored, highlighting the importance of specific structural features for its activity. [, , , , ] For instance, maintaining the chiral center at the 3-position of the oxindole ring appears crucial for its biological activity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

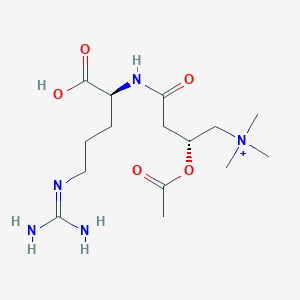

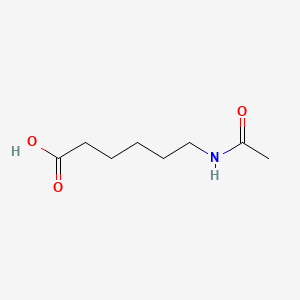

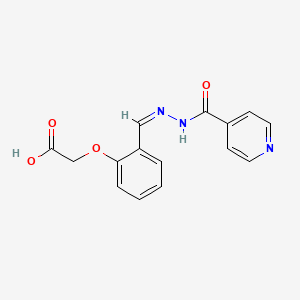

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)